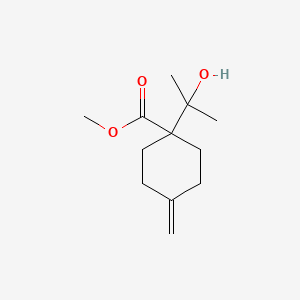
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate is a chemical compound with a complex structure that includes a cyclohexane ring substituted with a methylidene group, a hydroxypropan-2-yl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclohexanone with isopropyl alcohol in the presence of an acid catalyst to form the intermediate 1-(2-hydroxypropan-2-yl)cyclohexanol. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the methylidene group. Finally, esterification with methanol in the presence of a strong acid yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylidene group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products
Oxidation: Formation of 1-(2-oxopropan-2-yl)-4-methylidenecyclohexane-1-carboxylate.
Reduction: Formation of 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups can form hydrogen bonds with target proteins, while the methylidene group can participate in hydrophobic interactions. These interactions can alter the conformation and function of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate .
- [7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-yl] acetate .
Uniqueness
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. The presence of both a hydroxypropan-2-yl group and a methylidene group allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-9-5-7-12(8-6-9,10(13)15-4)11(2,3)14/h14H,1,5-8H2,2-4H3 |
InChI Key |
AZTRARBRQXWPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCC(=C)CC1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















